molecular formula C12H14INO3 B3187066 3-Iodo-4-pivalamidobenzoic acid CAS No. 139078-63-0

3-Iodo-4-pivalamidobenzoic acid

Cat. No.: B3187066
CAS No.: 139078-63-0
M. Wt: 347.15 g/mol
InChI Key: LUMWIKDEVALUBK-UHFFFAOYSA-N
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Description

3-Iodo-4-pivalamidobenzoic acid is a halogenated benzoic acid derivative featuring an iodine atom at the 3-position and a pivalamido group (tert-butylcarboxamido) at the 4-position of the aromatic ring.

Properties

CAS No.

139078-63-0

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

4-(2,2-dimethylpropanoylamino)-3-iodobenzoic acid

InChI

InChI=1S/C12H14INO3/c1-12(2,3)11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

LUMWIKDEVALUBK-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity at the 4-Position

The 4-position substituent critically impacts reactivity, solubility, and biological activity. Key analogs include:

Compound Name (CAS No. if available) 4-Position Substituent Key Features
3-Iodo-4-pivalamidobenzoic acid Pivalamido (tert-butylamide) High steric bulk, lipophilic
3-Iodo-4-methoxybenzoic acid Methoxy (-OCH₃) Electron-donating, polar
3-Iodo-4-(piperidin-1-yl)benzoic acid Piperidinyl (cyclic amine) Basic, enhances solubility in acidic media
3-Iodo-4-azidobenzoic acid (1216380-53-8) Azido (-N₃) Click chemistry applications, reactive
3-Iodo-4-methylbenzoic acid (82998-57-0) Methyl (-CH₃) Simple alkyl group, moderate lipophilicity
4-((Diethylamino)methyl)-3-iodobenzoic acid Diethylaminomethyl (-CH₂NEt₂) Amphiphilic, potential for metal coordination

Physicochemical Properties (Inferred)

  • Lipophilicity : The pivalamido group in the target compound likely increases logP compared to methoxy or methyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Steric Effects : The tert-butyl group may hinder interactions in biological systems (e.g., enzyme active sites) compared to smaller substituents like methyl or methoxy.
  • Reactivity : The azido group in 3-iodo-4-azidobenzoic acid enables bioorthogonal reactions (e.g., click chemistry), whereas the pivalamido group is more inert .

Structural Insights from Analog Studies

  • 3-Iodo-4-methylbenzoic acid : Widely used as a pharmaceutical intermediate, with documented applications in synthesizing anti-inflammatory agents . Its methyl group simplifies crystallization, aiding in X-ray structure determination.
  • 3-Iodo-4-azidobenzoic acid : Demonstrated utility in bioconjugation, enabling the development of antibody-drug conjugates (ADCs) via azide-alkyne cycloaddition .

Challenges and Opportunities

  • Solubility Issues : Bulky substituents like pivalamido may necessitate formulation adjustments (e.g., prodrug strategies) to improve bioavailability.
  • Synthetic Complexity : Introducing the pivalamido group requires specialized reagents (e.g., pivaloyl chloride), increasing production costs compared to methoxy or methyl analogs .

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